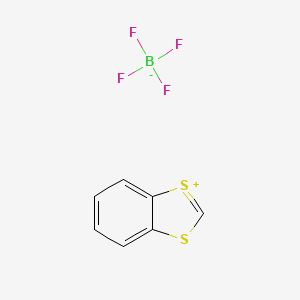

1,3-Benzodithiolylium tetrafluoroborate

描述

Significance and Research Context of 1,3-Benzodithiolylium Tetrafluoroborate (B81430) in Organic Synthesis

1,3-Benzodithiolylium tetrafluoroborate is a stable, electrophilic compound that has carved a significant niche in the field of organic synthesis. sigmaaldrich.com Its importance lies in its role as a versatile building block and a potent reagent for the formation of carbon-carbon and carbon-heteroatom bonds. This salt of the 1,3-benzodithiolylium ion is widely utilized as an α-alkylating agent, particularly in the enantioselective α-alkylation of aldehydes. sigmaaldrich.comacs.org

The reactivity of this compound stems from the electrophilic nature of the C2 carbon atom in the dithiolylium ring. This allows it to react with a broad spectrum of nucleophilic reagents, leading to the formation of a diverse array of 2-substituted 1,3-benzodithiole (B1625575) derivatives. capes.gov.br These derivatives, in turn, serve as valuable intermediates in the synthesis of more complex molecules. For instance, it is employed in the synthesis of dibenzotetrathiafulvalene (B188372) and substituted arylcarbenium ions. sigmaaldrich.com Its utility extends to reactions with ketones, styryl-type cobaloximes, indoles, and disubstituted phenols, yielding a variety of functionalized products. sigmaaldrich.com

The compound's ability to act as a formyl cation equivalent further underscores its significance. This property allows for the introduction of a protected aldehyde group, which can be subsequently deprotected under specific conditions, providing a strategic advantage in multistep syntheses. The study of its adsorption on carbon nanotubes also points to its potential applications in materials science. sigmaaldrich.com

Historical Perspective on 1,3-Benzodithiolylium Cation Chemistry

The chemistry of dithiolium cations, including the 1,3-benzodithiolylium cation, has its roots in the broader exploration of heteroaromatic systems. While a detailed historical timeline is not extensively documented in a single source, the development of this field is linked to the foundational work on aromatic and heteroaromatic compounds. The synthesis and reactivity of various salts of the 1,3-benzodithiolylium ion were systematically investigated, with a key method involving the treatment of 2-alkoxy- and 2-alkylthio-1,3-benzodithioles with acids in acetic anhydride (B1165640) to produce the cation in excellent yields. capes.gov.br

An alternative and significant synthesis route involves the reaction of 1,3-benzodithiole with trityl tetrafluoroborate. sigmaaldrich.comcapes.gov.br This method highlights the hydride abstraction capability of the trityl cation to generate the stable 1,3-benzodithiolylium cation. The stability of this cation, conferred by the delocalization of the positive charge over the dithiolium ring system, has been a crucial factor in its isolation and subsequent study. Over the years, research has expanded from understanding its fundamental reactivity to harnessing its synthetic potential in a wide range of chemical transformations.

Structural Features and Electrophilic Nature of the 1,3-Benzodithiolylium Cation

The 1,3-benzodithiolylium cation is a planar, aromatic system. The positive charge is delocalized across the five-membered dithiolylium ring and the fused benzene (B151609) ring, which contributes to its relative stability. The key structural feature that dictates its reactivity is the presence of a positively charged carbon atom (C2) situated between the two sulfur atoms.

This carbenium ion character makes the C2 position highly electrophilic and susceptible to attack by a wide variety of nucleophiles. capes.gov.brbeilstein-journals.org The reactions of this compound almost invariably occur at this 2-position, leading to the formation of 2-substituted 1,3-benzodithioles. capes.gov.br This predictable reactivity is a cornerstone of its utility in organic synthesis. The presence of the two sulfur atoms plays a crucial role in stabilizing the positive charge through resonance, yet the carbon atom retains sufficient electrophilicity to react with both strong and weak nucleophiles.

The table below summarizes some of the key properties of this compound.

| Property | Value |

| CAS Number | 57842-27-0 |

| Molecular Formula | C₇H₅BF₄S₂ |

| Molecular Weight | 240.05 g/mol |

| Appearance | Light yellow to brown powder/crystal |

| Melting Point | 150 °C (decomposes) |

The following table details some of the synthetic applications of this compound with various nucleophiles.

| Nucleophile | Product |

| Alcohols, Water, Thiols, Hydrogen Sulfide (B99878) | Corresponding 2-substituted 1,3-benzodithioles |

| Primary and Secondary Amines, Ammonia | Corresponding 2-amino-1,3-benzodithioles |

| Tertiary Amines, N,N-Dimethylformamide | Dibenzotetrathiafulvalene |

| Electron-rich Aromatic Compounds | 2-Aryl-1,3-benzodithioles |

| Active Methylene (B1212753) Compounds | 2-(Disubstituted-methyl)-1,3-benzodithioles |

| Sodium Borohydride (B1222165) | 1,3-Benzodithiole |

属性

IUPAC Name |

1,3-benzodithiol-3-ium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5S2.BF4/c1-2-4-7-6(3-1)8-5-9-7;2-1(3,4)5/h1-5H;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUSWPJQKCZMDPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C1=CC=C2C(=C1)SC=[S+]2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BF4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371057 | |

| Record name | 1,3-Benzodithiolylium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57842-27-0 | |

| Record name | 1,3-Benzodithiolylium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Benzodithiolylium Tetrafluoroborate [Hydroxyl-Protecting Agent] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies for 1,3 Benzodithiolylium Tetrafluoroborate

Direct Synthetic Routes

Direct methods for the preparation of 1,3-benzodithiolylium salts often involve the treatment of 2-substituted 1,3-benzodithiole (B1625575) derivatives with strong acids. These methods are generally efficient and provide the desired product in high yields.

One of the most common and high-yielding methods for the synthesis of 1,3-benzodithiolylium tetrafluoroborate (B81430) involves the acid-mediated treatment of 2-alkoxy-1,3-benzodithioles. sigmaaldrich.com The reaction proceeds by treating a 2-alkoxy-1,3-benzodithiole, such as 2-methoxy- or 2-ethoxy-1,3-benzodithiole, with tetrafluoroboric acid, often in a solvent like acetic anhydride (B1165640). sigmaaldrich.com The alkoxy group at the 2-position acts as a good leaving group upon protonation, facilitating the formation of the stable 1,3-benzodithiolylium cation. This method is highly efficient, typically affording the product in excellent yields. sigmaaldrich.com

Table 1: Synthesis of 1,3-Benzodithiolylium Tetrafluoroborate from 2-Alkoxy-1,3-benzodithioles

| Starting Material | Reagents | Solvent | Yield |

| 2-Methoxy-1,3-benzodithiole | HBF4 | Acetic Anhydride | High |

| 2-Ethoxy-1,3-benzodithiole | HBF4 | Acetic Anhydride | High |

Similar to the route from 2-alkoxy derivatives, 2-alkylthio-1,3-benzodithioles also serve as effective precursors for 1,3-benzodithiolylium salts. sigmaaldrich.com The treatment of a 2-alkylthio-1,3-benzodithiole with a strong acid, such as tetrafluoroboric acid in acetic anhydride, leads to the formation of the 1,3-benzodithiolylium cation with the concomitant departure of the alkylthiol. sigmaaldrich.com This method also provides the desired salt in excellent yields and represents a reliable synthetic pathway. sigmaaldrich.com

Table 2: Synthesis of this compound from 2-Alkylthio-1,3-benzodithioles

| Starting Material | Reagents | Solvent | Yield |

| 2-(Methylthio)-1,3-benzodithiole | HBF4 | Acetic Anhydride | High |

| 2-(Ethylthio)-1,3-benzodithiole | HBF4 | Acetic Anhydride | High |

A distinct approach to the synthesis of this compound involves the reaction of the parent 1,3-benzodithiole with trityl tetrafluoroborate (triphenylcarbenium tetrafluoroborate). sigmaaldrich.com In this reaction, the trityl cation acts as a hydride abstractor, removing a hydride ion from the 2-position of 1,3-benzodithiole to generate the stable 1,3-benzodithiolylium cation. sigmaaldrich.com This method is advantageous as it starts from the unsubstituted 1,3-benzodithiole.

Table 3: Synthesis of this compound via Hydride Abstraction

| Starting Material | Reagent | Product |

| 1,3-Benzodithiole | Trityl tetrafluoroborate | This compound |

Specialized Synthetic Approaches and Derivatizations

Beyond the direct synthetic routes, specialized methods have been developed to introduce isotopic labels into the 1,3-benzodithiolylium core, which are valuable for mechanistic studies and as synthons for labeled aldehydes.

Iii. Reactivity Profiles and Mechanistic Investigations of 1,3 Benzodithiolylium Tetrafluoroborate

Nucleophilic Reactions of the 1,3-Benzodithiolylium Cation

The reactions of 1,3-benzodithiolylium tetrafluoroborate (B81430) consistently involve nucleophilic attack at the 2-position of the heterocyclic ring system. capes.gov.br This electrophilic character allows for the formation of a diverse array of 2-substituted 1,3-benzodithiole (B1625575) derivatives in generally high yields. capes.gov.br

The reaction of 1,3-benzodithiolylium tetrafluoroborate with oxygen-centered nucleophiles like alcohols and water proceeds readily. This results in the formation of 2-alkoxy-1,3-benzodithioles and 2-hydroxy-1,3-benzodithiole, respectively. These reactions underscore the susceptibility of the C2 position to attack by even moderately strong nucleophiles.

A representative reaction is the treatment of this compound with various alcohols, which yields the corresponding 2-alkoxy-1,3-benzodithioles. capes.gov.br For instance, reaction with isopentyl alcohol in the presence of carbon disulfide and isopentyl nitrite, followed by treatment with tetrafluoroboric acid, is a key step in the synthesis of substituted 1,3-benzodithiolylium tetrafluoroborates. rsc.org

Table 1: Reaction of this compound with Oxygen Nucleophiles

| Nucleophile | Product |

| Alcohols (ROH) | 2-Alkoxy-1,3-benzodithioles |

| Water (H₂O) | 2-Hydroxy-1,3-benzodithiole |

Sulfur nucleophiles, known for their high nucleophilicity, react efficiently with the 1,3-benzodithiolylium cation. libretexts.orgmsu.edu Thiols (mercaptans) and hydrogen sulfide (B99878) readily attack the electrophilic C2 center. capes.gov.br This leads to the formation of 2-alkylthio-1,3-benzodithioles and 2-thio-1,3-benzodithiole derivatives. The greater nucleophilicity of sulfur compared to oxygen often results in rapid and high-yielding reactions. msu.edu

Table 2: Reaction of this compound with Sulfur Nucleophiles

| Nucleophile | Product |

| Thiols (RSH) | 2-Alkylthio-1,3-benzodithioles |

| Hydrogen Sulfide (H₂S) | 2-Thio-1,3-benzodithiole |

A variety of nitrogen-containing nucleophiles react with this compound. Primary and secondary amines, as well as ammonia, attack the C2 position to afford the corresponding 2-amino-1,3-benzodithiole derivatives. capes.gov.br

Interestingly, the reaction with certain tertiary amines, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and N,N-dimethylformamide (DMF) does not yield the simple substitution product. capes.gov.brsigmaaldrich.com Instead, these reactions lead to the formation of dibenzotetrathiafulvalene (B188372). capes.gov.br This outcome suggests a different reaction pathway is operative with these specific nitrogenous bases.

Table 3: Reaction of this compound with Nitrogen Nucleophiles

| Nucleophile | Product |

| Primary Amines (RNH₂) | 2-(Alkylamino)-1,3-benzodithioles |

| Secondary Amines (R₂NH) | 2-(Dialkylamino)-1,3-benzodithioles |

| Ammonia (NH₃) | 2-Amino-1,3-benzodithiole |

| N,N-Dimethylformamide (DMF) | Dibenzotetrathiafulvalene |

The electrophilic nature of the 1,3-benzodithiolylium cation makes it a valuable reagent for forming carbon-carbon bonds. It reacts with a range of carbon-centered nucleophiles. capes.gov.br Electron-rich aromatic compounds, such as indole (B1671886), undergo electrophilic substitution to yield products like 2-(3-indolyl)-1,3-benzodithiolylium tetrafluoroborate. sigmaaldrich.com

Active methylene (B1212753) compounds, which possess acidic protons alpha to two electron-withdrawing groups, can be deprotonated to form a nucleophilic carbanion that subsequently attacks the C2 position. capes.gov.br Furthermore, hydride donors like sodium borohydride (B1222165) react to give the parent 1,3-benzodithiole. capes.gov.br

Table 4: Reaction of this compound with Carbon Nucleophiles

| Nucleophile | Product |

| Electron-Rich Aromatics (e.g., Indole) | 2-Aryl-1,3-benzodithioles |

| Active Methylene Compounds | 2-(Disubstituted-methyl)-1,3-benzodithioles |

| Sodium Borohydride (NaBH₄) | 1,3-Benzodithiole |

As mentioned previously, the reaction of this compound with specific bases like tertiary amines (e.g., DBU) or N,N-dimethylformamide results in the formation of dibenzotetrathiafulvalene. capes.gov.brsigmaaldrich.com This transformation is significant as tetrathiafulvalene (B1198394) and its derivatives are key components in the development of organic conductors and superconductors. The synthesis can also be achieved by treating this compound salts with a base. rsc.org

Role in Carbon-Carbon Bond Formation

This compound serves as a versatile reagent in the formation of carbon-carbon bonds. Its reaction with various carbon nucleophiles highlights its utility in synthetic organic chemistry.

For instance, it can be employed in the synthesis of substituted arylcarbenium ions through its reaction with boronic derivatives. sigmaaldrich.com Another application is its reaction with ketones to produce α-(1,3-benzodithiol-2-ylidene) ketones. sigmaaldrich.com The reaction with styryl-type cobaloximes affords 2-styryl-1,3-benzodithioles. sigmaaldrich.com Furthermore, its reaction with 2,4- and 2,6-disubstituted phenols yields 2-(1,3-benzodithiol-2-ylidene)-3,5-cyclohexadien-1-ones and 4-(1,3-benzodithiol-2-ylidene)-2,5-cyclohexadien-1-ones, respectively. sigmaaldrich.com These examples demonstrate the capacity of the 1,3-benzodithiolylium cation to act as an electrophilic partner in a variety of C-C bond-forming reactions.

Electrophilic Alkylation Reactions

This compound is recognized as a potent electrophilic compound. sigmaaldrich.com It serves as an effective α-alkylating agent, particularly in the context of enantioselective α-alkylation of aldehydes. sigmaaldrich.com The reactivity stems from the electrophilic nature of the carbenium ion at the 2-position of the 1,3-benzodithiole ring system. This allows it to react with a variety of nucleophiles, leading to the formation of new carbon-carbon bonds. sigmaaldrich.comcapes.gov.br In these alkylation reactions, the 1,3-benzodithiolylium moiety is transferred to a nucleophilic substrate, effectively acting as a synthetic equivalent of a formyl cation or a related electrophilic species.

Reactions with Organoboron Compounds

A notable application of this compound is its reaction with boronic derivatives to generate substituted arylcarbenium ions. sigmaaldrich.com This transformation leverages the electrophilicity of the benzodithiolylium cation and the nucleophilic character of the organic group attached to the boron atom. The reaction proceeds by the transfer of the aryl or other organic group from the boronic acid or its derivative to the electrophilic carbon of the benzodithiolylium salt, resulting in the formation of a new, stabilized carbenium ion where the positive charge is delocalized over the aryl system and potentially other substituents.

While allylboronic esters are typically unreactive towards many electrophiles, their corresponding allylboronate "ate" complexes, formed by the addition of an aryllithium, exhibit enhanced nucleophilicity. nih.govacs.org This increased reactivity enables them to engage with a range of electrophiles, including this compound. nih.gov The reaction proceeds with high regioselectivity, favoring attack at the γ-position of the allyl system, and stereocontrol. nih.govacs.org This methodology allows for the formation of both tertiary and quaternary stereogenic centers. For instance, the reaction of the allylboronate complex derived from (Z)-but-2-en-1-ylboronic acid pinacol (B44631) ester with this compound yields the corresponding functionalized product in high yield and diastereoselectivity. nih.gov

Table 1: Reaction of Allylboronate Complexes with this compound nih.gov

| Allylboronic Ester Substrate | Aryllithium Activator | Product | Yield (%) | γ/α Ratio | Diastereomeric Ratio (dr) |

| (Z)-But-2-en-1-ylboronic acid pinacol ester | 2-Lithio-1,3,5-trimethoxybenzene | γ-adduct | 84 | >95:5 | 93:7 |

| (E)-Oct-2-en-1-ylboronic acid pinacol ester | 2-Lithio-1,3,5-trimethoxybenzene | γ-adduct | 75 | >95:5 | 90:10 |

This compound can function as a cationic electrophile in radical-mediated three-component coupling reactions. nih.govbris.ac.uk This process is analogous to trifluoromethyl-radical-induced couplings, where an alternative electrophile is used to trap a key intermediate. nih.govbris.ac.uk The reaction involves the initial formation of a boronate complex from a boronic ester and a nucleophile (e.g., furan-2-yllithium). A single-electron transfer (SET) process can initiate a radical cascade. nih.govbris.ac.uk The boronate complex then reacts with the electrophile, this compound, leading to the formation of the desired adducts in good yields. nih.gov This methodology expands the scope of multi-component reactions involving organoboron compounds. bris.ac.uk

Table 2: Three-Component Coupling with this compound nih.gov

| Boronic Ester | Nucleophile | Electrophile | Product | Yield (%) |

| (R)-1-Phenylethylboronic acid pinacol ester | Furan-2-yllithium | This compound | 2-(Furan-2-yl)-1,3-benzodithiole derivative | 75 |

| 1-(4-Methoxyphenyl)ethylboronic acid pinacol ester | Furan-2-yllithium | This compound | 2-(Furan-2-yl)-1,3-benzodithiole derivative | 80 |

Participation in Cascade and Cyclization Reactions

A highly efficient intermolecular cascade dearomatization of substituted indoles has been developed utilizing this compound. nih.gov This reaction provides a novel and direct strategy for synthesizing C3 methyl-substituted pyrroloindolines and furoindolines from tryptamine (B22526) or tryptophol (B1683683) derivatives under mild conditions. nih.gov The reaction is initiated by the electrophilic attack of the benzodithiolylium cation at the C3 position of the indole. This is followed by an intramolecular cyclization where the nucleophilic nitrogen or oxygen of the side chain attacks the newly formed iminium ion intermediate. The resulting product is a polycyclic indoline (B122111) scaffold which, after deprotection of the 1,3-benzodithiole group, yields the desired C3-methylated product. This methodology has been successfully applied to the concise synthesis of natural products like (±)-esermethol and (±)-physovenine. nih.gov

Table 3: Cascade Dearomatization of Indole Derivatives nih.gov

| Substrate | Product Type | Yield (%) |

| N-Methyltryptamine derivative | Pyrroloindoline | 95 |

| N-Benzyltryptamine derivative | Pyrroloindoline | 91 |

| Tryptophol derivative | Furoindoline | 92 |

| 5-Methoxytryptophol derivative | Furoindoline | 92 |

Dearomatization Reactions of Indole Derivatives

Synthesis of C3 Methyl-Substituted Pyrroloindolines and Furoindolines

A significant application of this compound is in the efficient synthesis of C3 methyl-substituted pyrroloindolines and furoindolines. This is achieved through a cascade dearomatization reaction of indole derivatives. This method provides a direct pathway to these valuable heterocyclic scaffolds under mild reaction conditions. rsc.org

The reaction is initiated by the attack of the indole at the C2 position of the 1,3-benzodithiolylium cation, which is followed by an intramolecular cyclization. This cascade process is highly efficient for a range of substituted indoles. For instance, tryptamine and tryptophan derivatives, as well as other indole-containing compounds, can be effectively converted to the corresponding pyrroloindoline and furoindoline products. rsc.org The utility of this methodology has been demonstrated in the concise synthesis of natural products such as (±)-esermethol. nih.gov

The reaction conditions typically involve treating the indole derivative with this compound in a suitable solvent at room temperature. The reaction proceeds smoothly to afford the desired products in good to excellent yields. The scope of the reaction is broad, accommodating various substituents on the indole nucleus and the side chain. rsc.org

Below is a table summarizing the results of the synthesis of various C3 methyl-substituted pyrroloindolines and furoindolines using this method. rsc.org

| Entry | Substrate | Product | Yield (%) |

| 1 | N-Acetyltryptamine | N-Acetyl-C3-methyl-pyrroloindoline | 85 |

| 2 | N-Boc-tryptamine | N-Boc-C3-methyl-pyrroloindoline | 92 |

| 3 | Tryptophol | C3-Methyl-furoindoline | 78 |

| 4 | N-Methyl-indole-3-ethanol | N-Methyl-C3-methyl-furoindoline | 88 |

| 5 | Indole-3-acetic acid methyl ester | C3-Methyl-pyrroloindolin-2-one derivative | 75 |

Mechanistic Characterization of Reactions

Kinetic Studies and Electrophilicity Parameter Determination

The reactivity of this compound can be quantified using kinetic studies, which allow for the determination of its electrophilicity parameter (E) on Mayr's electrophilicity scale. This scale provides a comprehensive framework for predicting reaction rates between electrophiles and nucleophiles. The governing equation for this scale is log k = s(N + E), where k is the rate constant, s is a nucleophile-specific parameter, and N is the nucleophilicity parameter of the reaction partner. nih.govuni-muenchen.de

While a specific, pre-determined electrophilicity parameter for this compound is not readily found in the surveyed literature, its value can be determined experimentally. This involves measuring the rate constants of its reactions with a series of reference nucleophiles whose N and s parameters are known. By plotting the logarithm of the rate constants against the known nucleophilicity parameters, the electrophilicity parameter E can be extracted from the intercept of the resulting linear correlation. lmu.deprinceton.edu Given its structure as a stabilized carbocation, it is expected to possess a significant electrophilicity, enabling its reaction with a wide range of nucleophiles. researchgate.net

Theoretical Computations of Reaction Intermediates (e.g., Enamine Conformations)

Theoretical computations, particularly using Density Functional Theory (DFT), are invaluable tools for elucidating the detailed mechanisms of reactions involving this compound. While specific computational studies on the conformations of enamine intermediates in reactions with this particular salt are not extensively documented in the searched literature, the general principles of such investigations can be applied.

In a typical reaction with an enamine, the 1,3-benzodithiolylium cation would act as an electrophile. DFT calculations can be employed to model the reaction pathway, including the initial attack of the enamine on the cation. These calculations can determine the geometries and energies of the reactants, transition states, and intermediates.

Specifically, theoretical computations can be used to:

Analyze the conformational landscape of the enamine nucleophile: This helps in understanding the steric and electronic factors that govern its reactivity.

Model the transition state for the C-C bond formation: This allows for the calculation of the activation energy barrier, providing insights into the reaction kinetics.

Investigate the stability of the resulting intermediates: After the initial attack, a new intermediate is formed. Computational analysis can reveal its structure and relative stability, which can influence the subsequent steps of the reaction, such as intramolecular cyclization in cascade processes.

By examining the orbital interactions, charge distribution, and steric clashes, these theoretical studies can provide a detailed, atomistic understanding of the reaction mechanism, complementing experimental findings.

Iv. Catalytic Applications of 1,3 Benzodithiolylium Tetrafluoroborate in Organic Synthesis

Asymmetric Organocatalysis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a cornerstone of modern asymmetric synthesis. 1,3-Benzodithiolylium tetrafluoroborate (B81430) serves as a potent electrophile in these transformations, enabling the formation of crucial carbon-carbon bonds with a high degree of stereocontrol.

The direct, highly enantioselective α-alkylation of aldehydes using 1,3-Benzodithiolylium tetrafluoroborate is a significant achievement in organocatalysis. acs.org This reaction provides a formal pathway for the α-alkylation of aldehydes by a carbenium ion. The process is known for affording products in good to excellent yields and with high levels of enantioselectivity. thieme-connect.com A key advantage of this methodology is its tolerance for a wide array of functional groups within the aldehyde substrate, such as ethers, nitriles, and carbamates. thieme-connect.com The resulting 1,3-benzodithiolyl moiety in the product is synthetically versatile and can be converted into a formyl or methyl group, or be further functionalized. thieme-connect.com

Research has demonstrated the successful alkylation of various aldehydes, achieving high enantiomeric ratios. For instance, the reaction of propanal with this compound using a polystyrene-supported catalyst resulted in a 97% yield and a 74% enantiomeric excess (ee). mdpi.com

Table 1: Enantioselective α-Alkylation of Various Aldehydes with this compound

| Aldehyde Substrate | Catalyst System | Yield (%) | Enantiomeric Ratio (er) / Enantiomeric Excess (ee) |

| Phenylacetaldehyde | MacMillan Catalyst 1 | 90% | 98.5:1.5 er |

| n-Hexanal | MacMillan Catalyst 1 | 84% | 98:2 er |

| 3-Phenylpropionaldehyde | MacMillan Catalyst 1 | 62% | 96:4 er |

| Propanal | Polystyrene-supported imidazolidinone | 97% | 74% ee |

| Octanal | Immobilized imidazolidinone (flow) | High | Excellent results |

| Phenylacetaldehyde | Immobilized imidazolidinone (flow) | High | Excellent results |

Data compiled from multiple research findings. thieme-connect.commdpi.com

The mechanism underlying this enantioselective transformation is based on enamine catalysis. buchler-gmbh.com In this process, a chiral secondary amine catalyst first reacts with the aldehyde substrate to generate a nucleophilic enamine intermediate. This enamine then performs a nucleophilic attack on the highly electrophilic 1,3-benzodithiolylium cation.

Stereochemical control is dictated by the chiral environment established by the organocatalyst. The catalyst architecture shields one face of the enamine, directing the incoming electrophile to the opposite face. This facial discrimination ensures the preferential formation of one enantiomer over the other, leading to high enantioselectivity in the final α-alkylated aldehyde product. The selection of the catalyst, solvent, and base has been shown to be critical for achieving optimal results. thieme-connect.com

The successful implementation of this α-alkylation reaction heavily relies on the use of effective chiral catalysts, with MacMillan catalysts being a prominent example. thieme-connect.com These imidazolidinone-based catalysts are well-known for their ability to activate aldehydes toward nucleophilic attack via enamine formation.

The use of a first-generation MacMillan catalyst has been shown to produce high to excellent enantioselectivities in the α-alkylation of various aldehydes with this compound. thieme-connect.com Furthermore, solid-supported versions of these catalysts, often based on enantiomerically pure imidazolidinones, have been developed. core.ac.uknih.gov These immobilized catalysts are particularly advantageous as they can be easily separated from the reaction mixture and recycled. They have also proven to be highly effective in continuous flow systems, demonstrating comparable, and in some cases superior, enantioselectivities to their homogeneous counterparts. core.ac.uknih.gov

Broader Catalytic Roles

Beyond its application in asymmetric enamine catalysis, this compound is involved in other significant catalytic processes, including reactions that proceed through cationic intermediates and applications in modern continuous flow chemistry.

While enamine catalysis involves the attack of a neutral nucleophile on the cation, the electrophilicity of the 1,3-benzodithiolylium cation also makes it a suitable partner in reactions proceeding through an SN1-type mechanism. In the context of aldehyde α-alkylation, some catalytic systems operate via a pathway where the catalyst promotes the formation of a carbocationic electrophile through anion abstraction from a neutral precursor. nih.gov Although detailed studies specifically designating the reaction of this compound as purely SN1 are less common than enamine catalysis reports, its nature as a stable, pre-formed carbenium ion makes it an ideal electrophile for reactions with potent nucleophiles that may follow SN1-like pathways. The stability of the benzodithiolylium cation allows it to exist as a discrete reactive intermediate, a key feature of SN1 processes.

The alkylation of aldehydes using this compound has been successfully adapted to continuous flow systems. core.ac.uknih.gov This modern approach to chemical synthesis offers several advantages over traditional batch processing, including improved safety, efficiency, and scalability. acs.org

In a typical setup, a solution containing the aldehyde and the electrophile is passed through a packed-bed reactor containing an immobilized chiral organocatalyst, such as a supported imidazolidinone. core.ac.uknih.gov This methodology has been shown to yield excellent enantioselectivities (up to 95% ee) and high productivity. nih.gov For example, the continuous flow alkylation of propionaldehyde using a polystyrene-supported catalyst consistently yielded the product with an enantiomeric excess greater than 93%. acs.org These flow processes can operate for extended periods, continuously producing the enantiomerically enriched product, highlighting the robustness and efficiency of this catalytic system. core.ac.uk

V. Advanced Applications and Material Science Perspectives

Utilization as a Synthetic Synthon

The 1,3-benzodithiolylium cation is a potent electrophile that serves as a valuable precursor in various synthetic transformations. Its utility as a synthon, a conceptual unit within a synthesis, is highlighted by its role in generating equivalents of otherwise challenging chemical species.

The concept of "Umpolung," or the reversal of polarity, is a cornerstone of modern synthetic strategy. slideshare.netorganic-chemistry.org Typically, a carbonyl carbon is electrophilic. However, by using dithiane-based chemistry, the polarity can be inverted, making the carbon atom nucleophilic and thus an acyl carbanion equivalent. organic-chemistry.orgwikipedia.org The 1,3-benzodithiolylium cation, being a stable carbocation, acts as a "formyl cation equivalent." nih.govresearchgate.net Its true value in the Umpolung strategy is realized through a two-step process. First, the electrophilic cation reacts with a nucleophile (e.g., an organometallic reagent) to form a 2-substituted-1,3-benzodithiole. This product can then be deprotonated at the C-2 position (if a hydrogen is present) or, more conceptually, is seen as the product of adding a nucleophilic acyl equivalent to an electrophile. The resulting 2-substituted-1,3-benzodithiole can be hydrolyzed to unveil the final carbonyl compound, effectively accomplishing the synthesis of a ketone or aldehyde that would have otherwise required a nucleophilic acyl anion.

The reaction of 1,3-dithian-2-ylium tetrafluoroborate (B81430), a related compound, with various organometallic reagents demonstrates this principle. scispace.com A large excess of the organometallic reagent is often required to drive the reaction to completion and avoid side products. scispace.com This methodology allows for the formation of complex ketones from aldehydes via the dithiane intermediate. wikipedia.org

| Starting Aldehyde | Intermediate | Electrophile (R-X) | Final Product (Ketone) | Key Transformation |

|---|---|---|---|---|

| Formaldehyde | 2-Lithio-1,3-dithiane | n-Butyl bromide | Pentanal | Acyl anion addition |

| Benzaldehyde | 2-Phenyl-1,3-dithian-2-ylium salt | Methylmagnesium iodide | Acetophenone | Nucleophilic addition followed by hydrolysis |

| Propanal | 2-Ethyl-2-lithio-1,3-dithiane | Benzyl bromide | 1-Phenyl-2-butanone | Acyl anion alkylation |

1,3-Benzodithiolylium tetrafluoroborate is a key precursor for generating its 2-deuterated analogue, which is an excellent synthon for preparing one-carbon homologated 1-deuterio aldehydes. oup.com These deuterated aldehydes are valuable in mechanistic studies and as tracers. The synthesis involves the reaction of 2-deuterio-1,3-benzodithiolylium salts with Grignard reagents, which yields 2-alkyl- or 2-aryl-2-deuterio-1,3-benzodithioles. oup.com Subsequent hydrolysis of these intermediates provides the desired 1-deuterio aldehydes in good yields. oup.comdocumentsdelivered.com

| Grignard Reagent (R-MgX) | Intermediate | Final Product (R-CDO) | Overall Yield from Intermediate | Reference |

|---|---|---|---|---|

| Phenylmagnesium bromide | 2-Deuterio-2-phenyl-1,3-benzodithiole | Benzaldehyde-1-d | High | oup.com |

| n-Butylmagnesium bromide | 2-Butyl-2-deuterio-1,3-benzodithiole | Pentanal-1-d | High | oup.comdocumentsdelivered.com |

| Ethylmagnesium bromide | 2-Deuterio-2-ethyl-1,3-benzodithiole | Propanal-1-d | High | oup.com |

Integration in Advanced Materials

The rigid, planar structure and rich redox chemistry of the 1,3-benzodithiole (B1625575) framework make this compound an attractive building block for the synthesis of novel organic materials with interesting electronic and optical properties.

This compound serves as a precursor for constructing larger π-conjugated systems that are essential for electronic and optical materials. For instance, it reacts with boronic derivatives to form substituted arylcarbenium ions. sigmaaldrich.com These extended cationic systems can exhibit unique photophysical properties. Furthermore, its reaction with electron-rich aromatic and active methylene (B1212753) compounds allows for the synthesis of a variety of derivatives with extended conjugation, which are foundational for creating organic dyes and nonlinear optical materials. capes.gov.br The core structure's ability to stabilize positive charge is a key feature that can be exploited in the design of materials for organic electronics.

| Reactant | Resulting Derivative Class | Potential Application |

|---|---|---|

| Aryl boronic acids | Substituted arylcarbenium ions | Organic dyes, optical switches |

| Indoles, phenols | 2-Aryl-1,3-benzodithiole derivatives | Nonlinear optical materials |

| Active methylene compounds | α-(1,3-benzodithiol-2-ylidene) ketones | Functional dyes, charge-transfer complexes |

Perhaps one of the most significant applications of 1,3-dithiolium salts in material science is as precursors to tetrathiafulvalene (B1198394) (TTF) and its derivatives. psu.edu TTF-based molecules are exemplary organic donors used in the creation of organic conductors and superconductors. psu.eduworktribe.com this compound can be used to synthesize dibenzotetrathiafulvalene (B188372). sigmaaldrich.com The general strategy often involves the reductive coupling of 1,3-dithiolium-type units. The resulting TTF derivatives possess two stable oxidation states (radical cation and dication), a crucial property for charge transport in organic semiconductor devices. psu.edu

The electrochemical properties of these TTF analogues can be fine-tuned by modifying the substituents on the 1,3-dithiole rings, which in turn influences the packing in the solid state and the resulting electrical conductivity of the material. psu.edu The synthesis of TTF vinylogues and other extended analogues has been a fruitful area of research, leading to materials with enhanced intermolecular electronic transfer and improved stability for applications in devices like organic field-effect transistors (OFETs). beilstein-journals.org

| Precursor Type | Coupling Method | TTF Derivative Class | Material Property |

|---|---|---|---|

| 1,3-Benzodithiolylium salt | Base-induced dimerization | Dibenzotetrathiafulvalene | Organic semiconductor |

| Substituted 1,3-dithiolium salts | Reductive coupling (e.g., with phosphites) | Symmetrically substituted TTFs | Organic conductor |

| 1,3-Dithiole-2-thiones | Phosphite-mediated coupling | Functionalized TTFs | Component for charge-transfer complexes |

Surface Modification and Sensing Technologies

The reactivity of this compound allows for its use in modifying surfaces, which is a critical step in the development of advanced sensors and electronic devices. Its ability to interact with and functionalize materials like carbon nanotubes (CNTs) opens pathways to new hybrid materials.

First-principles studies have investigated the adsorption of this compound on various single-walled carbon nanotubes. Research indicates that the molecule tends to bind more strongly to metallic CNTs, particularly those with smaller diameters, compared to semiconducting CNTs. The interaction involves the formation of a covalent sp3 bond, which can modulate the electronic properties of the nanotubes. Specifically, the adsorption of this compound can induce a band gap in metallic CNTs, effectively transforming their metallic character towards semiconducting.

This controlled modification of the electronic structure of CNTs is highly relevant for the fabrication of nanoelectronic devices. While direct applications in sensing technologies have not been extensively reported, the ability to functionalize and alter the conductivity of a surface like a CNT is a foundational principle in the design of electrochemical sensors. Such modified surfaces could potentially be used to create selective binding sites for analytes, where the binding event would trigger a measurable change in the electrical properties of the CNT network, forming the basis of a sensor.

| Parameter | Observation | Implication |

|---|---|---|

| Binding Preference | Binds more strongly to metallic CNTs than semiconducting CNTs. | Potential for selective functionalization of mixed CNT samples. |

| Interaction Type | Covalent sp3 binding. | Robust, stable surface modification. |

| Effect on Electronic Structure | Opens a band gap in metallic CNTs. | Tunable electronic properties of CNTs for device fabrication. |

| Potential Application | Modification of nano-scale electronic components. | Prospective use in creating novel electrochemical sensor platforms. |

Electrochemical Surface Modification of Carbon Nanotubes

The electrochemical modification of single-walled carbon nanotubes (SWCNTs) with this compound (BDTF) represents a significant advancement in tailoring their electronic and chemical properties. This process typically involves the electrophilic addition of the 1,3-benzodithiolylium cation to the nucleophilic surface of the carbon nanotubes. The nature of the adsorption and the resulting covalent bond formation have been the subject of detailed studies. sigmaaldrich.com

Research has explored the electrochemical grafting of aryl derivatives, a process analogous to the modification with BDTF, on carbon nanotube films, often referred to as buckypaper. These experiments are typically conducted in a three-electrode electrochemical cell, with the carbon nanotube film serving as the working electrode. researchgate.netmpg.de The process is driven by applying a specific potential to initiate the reaction between the electrophilic species and the nanotube surface. The extent of functionalization can be controlled by parameters such as the applied potential, reaction time, and the concentration of the modifying agent. researchgate.netmpg.de

Characterization of the modified nanotubes is crucial to confirm the success of the functionalization and to understand its impact on the material's properties. Techniques such as Raman spectroscopy and X-ray photoelectron spectroscopy (XPS) are commonly employed to analyze the changes in the chemical structure and composition of the nanotubes. rsc.org

| Parameter | Typical Conditions/Observations |

|---|---|

| Electrochemical Setup | Three-electrode cell (Working: CNT film, Counter, Reference) |

| Modifying Agent | This compound (or analogous electrophiles) |

| Reaction Type | Electrophilic addition |

| Process Control | Applied potential, reaction duration, reagent concentration |

| Characterization | Raman Spectroscopy, X-ray Photoelectron Spectroscopy (XPS) |

Electrophilic Addition to Graphene-Based Electrodes

Similar to carbon nanotubes, graphene-based electrodes can undergo surface modification via electrophilic addition of this compound. The planar structure of graphene, with its delocalized π-electron system, provides a reactive surface for such electrophilic attacks. This functionalization introduces sp³-hybridized carbon atoms into the graphene lattice, which can alter its electronic properties, such as its band gap and conductivity.

The ability to tune the surface chemistry of graphene opens up possibilities for creating materials with tailored electronic characteristics suitable for a range of applications. The covalent attachment of 1,3-benzodithiole moieties can be used to introduce new functionalities for further chemical reactions or to directly modulate the electrode's performance in electronic devices.

Implications for Biosensors and Electronic Devices

The functionalization of carbon nanotubes and graphene with this compound has significant implications for the development of advanced biosensors and electronic devices. The modification of the carbon surface can enhance the immobilization of biomolecules, such as enzymes and antibodies, which is a critical step in the fabrication of biosensors. nih.govresearchgate.netresearchgate.net The attached functional groups can serve as anchor points for these biorecognition elements, leading to sensors with improved sensitivity and selectivity. nih.gov

The unique electronic properties of carbon nanomaterials make them highly attractive for use in electronic devices. mdpi.com By precisely controlling the surface functionalization, it is possible to modulate the charge carrier concentration and transport properties of these materials. This, in turn, allows for the fabrication of electronic components with desired characteristics. The ability to introduce specific chemical functionalities onto the surface of carbon nanotubes and graphene is a key step towards the realization of molecular electronics. mdpi.comsemanticscholar.org

| Device Type | Potential Enhancement |

|---|---|

| Biosensors | Improved biomolecule immobilization, enhanced sensitivity and selectivity |

| Electronic Devices | Modulation of charge carrier density, tailored electronic properties |

Role as a Hydroxyl-Protecting Agent

In the realm of organic synthesis, protecting groups are indispensable tools for masking the reactivity of certain functional groups while transformations are carried out elsewhere in the molecule. This compound has been identified as a valuable reagent for the protection of hydroxyl groups. sigmaaldrich.comsigmaaldrich.com The resulting 1,3-benzodithiolylium ether is stable under a variety of reaction conditions, yet can be selectively removed when desired.

The selection of a suitable protecting group is a critical aspect of synthetic strategy. harvard.edutcichemicals.commasterorganicchemistry.com The ideal protecting group should be easy to introduce in high yield, stable to the conditions of subsequent reactions, and readily removable without affecting other functionalities. tcichemicals.com The 1,3-benzodithiolylium group offers a robust option for the protection of alcohols, contributing to the synthetic chemist's arsenal (B13267) of protective strategies.

The application of this compound in the synthesis of complex natural products and other organic molecules highlights its utility. Its ability to protect hydroxyl groups under mild conditions and its compatibility with a range of reagents make it a valuable asset in multistep syntheses.

Vi. Theoretical and Spectroscopic Characterization

Spectroscopic Analysis of Derivatives

The characterization of derivatives of 1,3-benzodithiole (B1625575) is essential for confirming their structure and purity. Standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, are routinely employed for this purpose. Analysis of compounds such as 2-(thiopyran-4-ylidene)-1,3-benzodithiole derivatives provides insight into the electronic and structural features of the core 1,3-benzodithiole moiety.

For example, ¹H NMR spectroscopy is used to identify the chemical environment of protons. In 1,3-benzodithiole derivatives, the protons on the benzene (B151609) ring typically appear as multiplets in the aromatic region (δ 7.0–7.5 ppm). The chemical shifts and coupling constants of these protons provide information about the substitution pattern on the ring.

¹³C NMR spectroscopy provides information about the carbon skeleton. The carbon atoms of the 1,3-benzodithiole ring system have characteristic chemical shifts that are influenced by the substituents attached to the C2 position.

| Nucleus | Position | Chemical Shift (δ, ppm) | Description |

|---|---|---|---|

| ¹H | Benzodithiole Aromatic | 7.30–7.45 | Multiplet, 4H |

| Aryl Substituent | 7.50–7.80 | Multiplet | |

| ¹³C | C2 (dithiole ring) | ~118 | Quaternary carbon, highly dependent on substituent |

| Benzodithiole Aromatic | 122–125 | Aromatic CH carbons | |

| Benzodithiole Quaternary | ~137 | Quaternary carbons fused to sulfur |

Note: The chemical shifts are representative and can vary significantly based on the specific derivative and the solvent used.

Infrared (IR) spectroscopy is used to identify functional groups. Key absorptions for 1,3-benzodithiole derivatives include C=C stretching vibrations for the aromatic rings (~1450–1600 cm⁻¹) and C-S stretching vibrations. UV-Vis spectroscopy reveals information about the electronic transitions within the molecule, with absorption maxima being sensitive to the extent of conjugation in the derivative.

Vii. Future Directions and Emerging Research Areas

Development of Novel Synthetic Transformations Involving 1,3-Benzodithiolylium Tetrafluoroborate (B81430)

Future research will likely focus on expanding the repertoire of synthetic transformations that utilize 1,3-benzodithiolylium tetrafluoroborate. While it is well-established as a precursor for the synthesis of various 1,3-benzodithiole (B1625575) derivatives through reactions with a wide array of nucleophiles, there is considerable scope for discovering new reaction pathways. sigmaaldrich.comcapes.gov.br Its electrophilic nature makes it an ideal candidate for engaging with a broader range of nucleophilic partners and for the development of novel cyclization and annulation strategies. sigmaaldrich.comacs.org

One promising avenue is the exploration of its reactions with organometallic reagents to forge new carbon-carbon and carbon-heteroatom bonds. The reaction with boronic acid derivatives to form substituted arylcarbenium ions is an example of such a transformation that could be further exploited. sigmaaldrich.com Additionally, its utility in mediating cyclization reactions presents opportunities for the construction of complex polycyclic frameworks. acs.org The development of one-pot procedures that generate the 1,3-benzodithiolylium cation in situ and subsequently trap it with various nucleophiles could also streamline synthetic routes to complex molecules.

Recent research has demonstrated its application as an α-alkylating agent for the enantioselective α-alkylation of aldehydes, a transformation that opens up new possibilities for its use in asymmetric synthesis. acs.org Further investigations into its reactivity with other pronucleophiles, such as ketones, esters, and amides, could lead to the development of a broader range of alkylation methodologies. sigmaaldrich.com

Table 1: Examples of Synthetic Transformations Involving this compound

| Reactant(s) | Product Type(s) | Reference(s) |

| Alcohols, water, thiols, amines | 2-Substituted 1,3-benzodithioles | sigmaaldrich.comcapes.gov.br |

| Tertiary amines, N,N-dimethylformamide | Dibenzotetrathiafulvalene (B188372) | sigmaaldrich.comcapes.gov.br |

| Boronic acid derivatives | Substituted arylcarbenium ions | sigmaaldrich.com |

| Ketones | α-(1,3-benzodithiol-2-ylidene) ketones | sigmaaldrich.com |

| Indole (B1671886) | 2-(3-indolyl)-1,3-benzodithiolylium tetrafluoroborate | sigmaaldrich.com |

| Aldehydes (with organocatalyst) | α-Alkylated aldehydes | acs.org |

| Electron-rich aromatic compounds | 2-Aryl-1,3-benzodithioles | capes.gov.br |

| Active methylene (B1212753) compounds | 2-(Disubstituted-methylene)-1,3-benzodithioles | capes.gov.br |

Exploration of New Catalytic Systems and Asymmetric Methodologies

A significant area for future development lies in the exploration of new catalytic systems and asymmetric methodologies involving this compound. While the compound itself is primarily used as a reagent, its derivatives hold potential for catalytic applications. Furthermore, its role in stereoselective transformations is an emerging field of interest.

A notable breakthrough has been the use of this compound in a highly enantioselective α-alkylation of aldehydes, which functions as a formal organocatalytic α-alkylation by a carbenium ion. acs.org This opens the door to designing new chiral catalysts that can work in concert with this compound to achieve a wider range of asymmetric transformations. Future work could focus on expanding the scope of this methodology to other prochiral nucleophiles and developing new catalyst systems that offer improved efficiency and selectivity.

The development of catalytic cycles where a derivative of this compound is regenerated after participating in a chemical transformation is another intriguing possibility. This could involve its use as a recyclable Lewis acid catalyst or as a precursor to a catalytically active species.

Moreover, the synthesis of chiral 1,3-benzodithiolylium salts could pave the way for their use as chiral reagents or catalysts in asymmetric synthesis. The strategic placement of chiral auxiliaries on the benzodithiole framework could induce stereoselectivity in its reactions with prochiral substrates. The principles of asymmetric 1,3-dipolar cycloadditions, which have been successfully applied to other systems, could also be adapted to reactions involving derivatives of this compound to construct complex, enantioenriched heterocyclic scaffolds. rsc.org

Advanced Materials Integration and Device Development with this compound Derivatives

Derivatives of this compound are promising building blocks for the creation of advanced organic materials with applications in electronics and photonics. A key area of interest is the synthesis of tetrathiafulvalene (B1198394) (TTF) and its derivatives, for which 1,3-benzodithiolylium salts are important precursors. rsc.org TTF is a cornerstone molecule in the field of organic electronics due to its ability to form highly conductive charge-transfer complexes. rsc.org

Future research will likely focus on the design and synthesis of novel TTF analogues derived from functionalized this compound to fine-tune their electronic properties. The incorporation of these derivatives into polymer backbones could lead to the development of new conducting polymers for applications in organic field-effect transistors (OFETs) and organic photovoltaics. rsc.org The unique electronic properties of the 1,3-benzodithiole moiety can enhance charge transport within these materials.

The formation of charge-transfer complexes is a critical aspect of the materials chemistry of 1,3-benzodithiolylium derivatives. The interaction of these electron-donating molecules with electron acceptors can lead to materials with high electrical conductivity. rsc.orgunibo.it The exploration of new acceptor molecules and the control of the solid-state packing of these charge-transfer complexes are key research directions for optimizing their electrical properties.

The development of solution-processable materials derived from this compound is also a crucial step towards their practical application in electronic devices. rsc.orgresearchgate.net The ability to deposit these materials from solution would enable the fabrication of large-area and flexible electronic devices at a low cost. Research into the synthesis of soluble derivatives and the optimization of thin-film deposition techniques will be essential for realizing their full potential in applications such as OFETs and sensors. rsc.orgresearchgate.netresearchgate.net

Table 2: Potential Applications of this compound Derivatives in Advanced Materials

| Derivative Class | Potential Application | Underlying Principle |

| Tetrathiafulvalenes (TTFs) | Organic conductors, "organic metals" | Formation of highly conductive charge-transfer complexes. rsc.org |

| Conducting Polymers | Organic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs) | Enhanced charge transport due to the electronic properties of the benzodithiole unit. rsc.org |

| Charge-Transfer Complexes | High-conductivity materials | Interaction between electron-donating benzodithiole derivatives and electron-accepting molecules. rsc.orgunibo.it |

| Solution-Processable Derivatives | Flexible electronics, large-area sensors | Enables low-cost fabrication of electronic devices from solution. rsc.orgresearchgate.net |

Deeper Mechanistic Understanding via Advanced Computational Methods

Advanced computational methods, particularly Density Functional Theory (DFT), are poised to provide a deeper mechanistic understanding of the reactions and properties of this compound and its derivatives. Computational studies can elucidate reaction pathways, predict the stability of intermediates and transition states, and explain the origins of selectivity in chemical transformations.

Future computational work will likely focus on several key areas. Firstly, detailed mechanistic studies of the novel synthetic transformations involving this compound will help to rationalize experimental observations and guide the design of new reactions. For example, DFT calculations can be employed to model the enantioselective α-alkylation of aldehydes, providing insights into the role of the catalyst and the factors that control the stereochemical outcome.

Secondly, computational modeling can be a powerful tool for understanding the electronic structure and properties of materials derived from this compound. DFT calculations can be used to predict the HOMO-LUMO gaps, ionization potentials, and electron affinities of new TTF derivatives and conducting polymers, which are crucial parameters for their application in electronic devices. unibo.it These theoretical predictions can guide the synthetic efforts towards materials with optimized electronic properties.

Furthermore, computational studies can shed light on the non-covalent interactions that govern the solid-state packing of charge-transfer complexes. Understanding these interactions is essential for predicting and controlling the morphology and charge transport properties of these materials. Molecular dynamics simulations can also be employed to study the dynamic behavior of these molecules in solution and in the solid state.

By combining experimental and computational approaches, researchers can gain a comprehensive understanding of the chemistry and materials science of this compound and its derivatives, paving the way for new discoveries and applications.

常见问题

Basic Research Questions

Q. How is 1,3-Benzodithiolylium tetrafluoroborate employed as a carbenium ion precursor in organocatalytic α-alkylation of aldehydes?

- Methodological Answer : The compound acts as a stable carbenium ion source in enantioselective α-alkylation. Key steps include:

- Catalyst Selection : Use diarylprolinol silyl ethers (e.g., Jørgensen-Hayashi catalyst) to induce stereocontrol .

- Solvent System : THF/DMF mixtures at low temperatures (–40°C) stabilize the carbenium ion and enhance enantioselectivity .

- Reaction Setup : Slow addition of the carbenium ion to aldehyde-catalyst complexes minimizes side reactions. Enantiomeric excess (e.e.) up to 95% is achievable .

Q. What safety precautions are necessary when handling this compound in the laboratory?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- Emergency Protocols : For skin contact, rinse immediately with soap/water; for eye exposure, irrigate for 15 minutes and seek medical attention .

- Storage : Keep in airtight containers under inert gas (e.g., N₂) to prevent moisture-induced decomposition .

Q. What is the role of this compound in formylation reactions of organoboron compounds?

- Methodological Answer : It enables transition metal-free formylation via direct reaction with boronic acids:

- Mechanism : The carbenium ion reacts with boronic acids to form aryl aldehyde intermediates .

- Conditions : Reactions in anhydrous THF at 0–25°C yield aldehydes, which can be oxidized to carboxylic acids .

Advanced Research Questions

Q. How can enantioselectivity be optimized in continuous flow systems using this compound?

- Methodological Answer :

- Flow Reactor Design : Use packed-bed reactors with immobilized organocatalysts to enhance mass transfer and reduce diffusion limitations .

- Parameter Optimization :

- Residence Time : 10–30 minutes to balance conversion and selectivity .

- Temperature : 25°C achieves 95% e.e., outperforming batch reactions .

- Productivity : Throughput >3800 h⁻¹ is attainable via continuous substrate feeding .

Q. What strategies mitigate byproduct formation in tetrathiafulvalene (TTF) synthesis using this compound?

- Methodological Answer :

- Solvent Choice : Acetonitrile minimizes homocoupling byproducts during TTF formation .

- Additives : Trimethylphosphite suppresses radical side reactions .

- Purification : Column chromatography (silica gel, hexane/EtOAc) isolates TTFs from dimeric byproducts .

Q. How does this compound facilitate dearomatization of indoles, and what products are formed?

- Methodological Answer :

- Mechanism : Electrophilic attack by the carbenium ion at the C3 position of indoles triggers cascade cyclization .

- Products : C3-methyl-substituted pyrroloindolines and furoindolines, key intermediates in natural product synthesis (e.g., esermethol) .

- Conditions : Reactions proceed at ambient temperature in CH₂Cl₂ with BF₃·OEt₂ as a Lewis acid promoter .

Q. How do stereoelectronic effects influence the reactivity of styryl cobaloximes with this compound?

- Methodological Answer :

- Trans vs. Cis Isomers : Trans-styryl cobaloximes exhibit higher reactivity due to reduced steric hindrance, enabling efficient electron transfer to the carbenium ion .

- Proposed Pathway : A charge-transfer (CT) state mediates electron transfer, forming 2-styryl-1,3-benzodithioles with >90% stereospecificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。